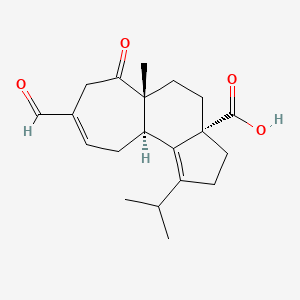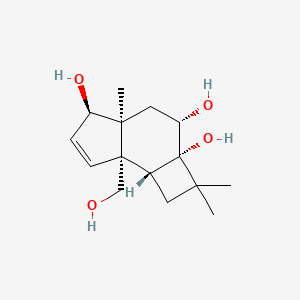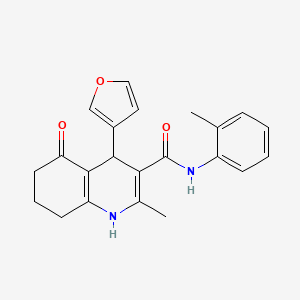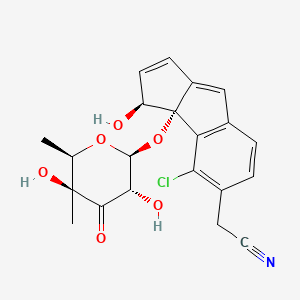
hodgkinsine B
描述
作用机制
霍奇金碱 B 通过双重作用机制发挥其作用。 它既是μ阿片受体激动剂,又是NMDA受体拮抗剂 . 这些机制与常用的止痛药如吗啡和氯胺酮分别共享 . 认为该化合物的止痛作用是由于其与这些分子靶点和通路的相互作用 .
生化分析
Biochemical Properties
Hodgkinsine B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been found to act as both a mu opioid agonist and an NMDA (N-methyl-D-aspartate) antagonist . These interactions are crucial for its analgesic effects, as they modulate pain signaling pathways. Additionally, this compound’s interaction with opioid receptors and NMDA receptors highlights its potential in pain management and neuroprotection.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By acting as a mu opioid agonist, this compound can modulate pain perception and induce analgesia. Its role as an NMDA antagonist further contributes to its neuroprotective effects by inhibiting excitotoxicity, a process that can lead to neuronal damage . These cellular effects make this compound a promising candidate for therapeutic applications in pain management and neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As a mu opioid agonist, this compound binds to opioid receptors, leading to the activation of downstream signaling pathways that result in analgesia . Additionally, its role as an NMDA antagonist involves blocking the NMDA receptor, thereby preventing excessive calcium influx and subsequent neuronal damage. These dual mechanisms of action contribute to the compound’s analgesic and neuroprotective properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its stability under various conditions, making it a reliable compound for experimental use. Long-term exposure to this compound has demonstrated sustained analgesic effects without significant degradation, indicating its potential for chronic pain management .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent analgesic effects, increasing tail-flick latency in mice . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization for therapeutic applications. Threshold effects have been identified, highlighting the importance of determining the optimal dosage range for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its metabolism primarily involves enzymatic reactions that modify its structure, leading to the formation of metabolites with distinct biological activities. These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy . Understanding these pathways is crucial for optimizing the therapeutic potential of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic effects. The compound’s distribution is influenced by its affinity for certain transporters, which play a role in its bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that impact its activity and function. It is directed to particular compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing this compound to these specific locations, ensuring its optimal activity . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.
准备方法
化学反应分析
科学研究应用
相似化合物的比较
属性
IUPAC Name |
(3aS,8bS)-5,8b-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29-,30+,31-,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVWJPVYOXKFRQ-BFZJMCNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@@]6(CCN([C@@H]6N5)C)[C@]78CCN([C@H]7NC9=CC=CC=C89)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




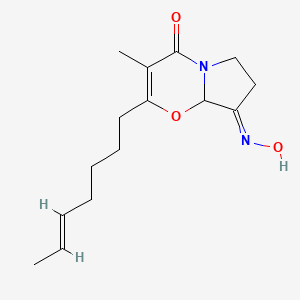
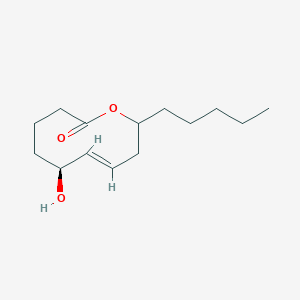

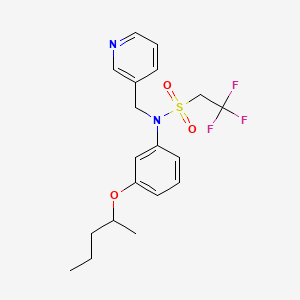
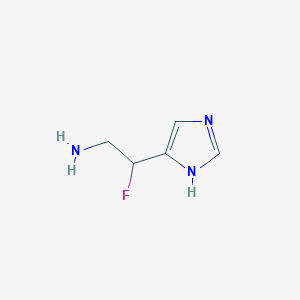
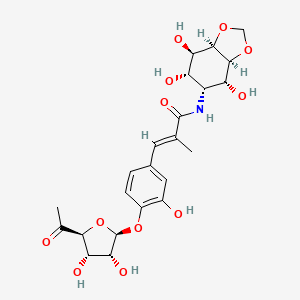
![(3S,3aS,5aS,6S,9aR,9bR)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1251229.png)
